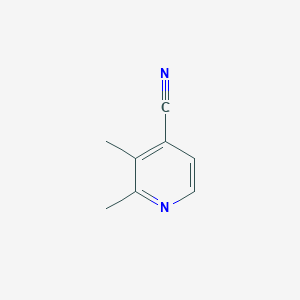

2,3-Dimethylisonicotinonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Diagnosis

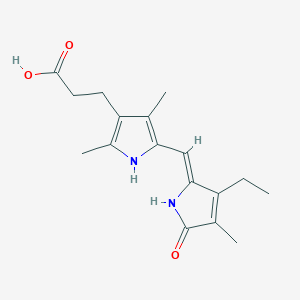

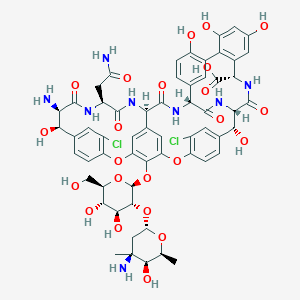

- Neurofibrillary Tangles and Beta-Amyloid Plaques Detection: A study by Shoghi-Jadid et al. (2002) explored the use of a derivative of 2,3-Dimethylisonicotinonitrile in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid senile plaques in the brains of Alzheimer's disease patients. This method correlated with memory performance scores, offering a noninvasive technique for monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Reactions

- Cycloaddition Reaction Study: SuzukiYoshio (1971) investigated the cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,6-dimethylphenylisonitrile. X-ray diffraction analysis provided insights into the structure of the resulting 3:2 adduct, contributing to understanding reaction routes (SuzukiYoshio, 1971).

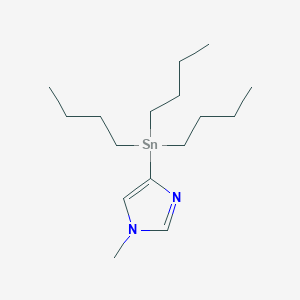

- Isonitriles Reaction with Permmethylzirconocene: Valadez et al. (2016) examined how isonitriles react with a permethylzirconocene complex, leading to η2-iminoacyl complexes. Their findings add to the knowledge of organometallic chemistry and complex formation (Valadez et al., 2016).

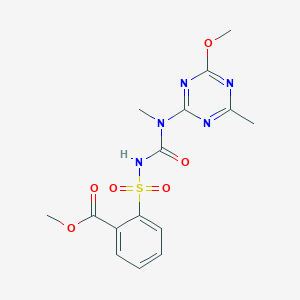

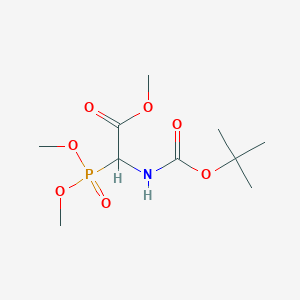

Agriculture and Horticulture

- Nitrification Inhibitor Development: Zerulla et al. (2001) and Huérfano et al. (2016) discussed the use of 3,4-Dimethylpyrazole phosphate (DMPP) and 3,4-dimethylpyrazole succinic (DMPSA) as nitrification inhibitors in agriculture. These studies highlighted their role in reducing nitrate leaching and N2O emissions, thereby improving nitrogen utilization efficiency and crop yields (Zerulla et al., 2001); (Huérfano et al., 2016).

Environmental Applications

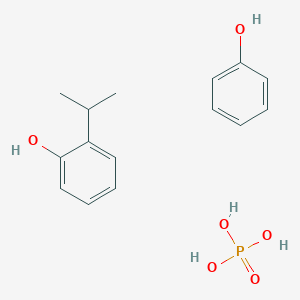

- Cyanide Detection in Water: Schramm et al. (2016) developed compounds derived from malononitrile for detecting cyanide in water. These compounds acted as optical devices, changing color in response to the presence of cyanide, demonstrating potential for environmental monitoring (Schramm et al., 2016).

Chemical Synthesis

- Multicomponent Reaction Synthesis: Ryzhkova et al. (2021) utilized multicomponent reactions involving malononitrile for synthesizing biologically active compounds. This approach underscores the versatility of malononitrile derivatives in organic synthesis (Ryzhkova et al., 2021).

Polymer Science

- Nitrification Inhibitor Polymer Synthesis: Gao et al. (2021) synthesized a novel polymer nitrification inhibitor from acrylic acid and 3,4-dimethylpyrazole. This polymer showed effective nitrification inhibition and phosphate-solubilizing ability, with implications for soil and fertilizer management (Gao et al., 2021).

Safety And Hazards

The safety data sheet for 2,3-Dimethylisonicotinonitrile indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

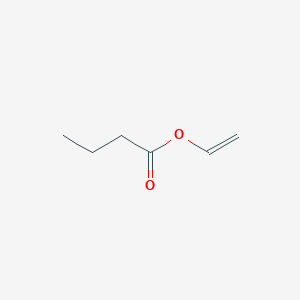

2,3-dimethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCBKMUZABMXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylisonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.